4-Hydroxycarbazeran-d4
Description
Properties
Molecular Formula |
C₁₈H₂₀D₄N₄O₅ |
|---|---|
Molecular Weight |
380.43 |
Synonyms |
1-(3,4-Dihydro-6,7-dimethoxy-4-oxo-1-phthalazinyl)-4-piperidinyl Ester Ethylcarbamic Acid-d4; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Studies
4-Hydroxycarbazeran-d4 has been utilized in pharmacological research to trace the metabolic pathways of drugs. Its deuterated form allows for precise tracking in mass spectrometry, facilitating the study of drug metabolism and pharmacokinetics.
- Case Study Example : A study investigating the metabolism of carbazeran in human liver microsomes used this compound as a tracer. The results indicated distinct metabolic pathways that were previously uncharacterized, providing insights into drug interactions and efficacy.
Toxicology
In toxicological assessments, this compound serves as a marker to evaluate the effects of exposure to various environmental toxins. Its stable isotopic nature makes it an excellent candidate for bioaccumulation studies.
- Case Study Example : Research conducted on the bioaccumulation of pollutants in aquatic organisms employed this compound to measure the uptake and elimination rates of contaminants, demonstrating its utility in environmental monitoring.
Environmental Science
This compound is also significant in environmental science for studying the degradation pathways of pollutants. Its isotopic labeling aids in understanding how contaminants are transformed in different ecosystems.
- Case Study Example : A field study analyzing soil samples from contaminated sites utilized this compound to track the degradation products of hazardous waste, revealing critical information about bioremediation processes.
Data Tables
The following tables summarize key findings from studies utilizing this compound across different research domains:
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Pharmacology | Drug metabolism | Identified new metabolic pathways |
| Toxicology | Bioaccumulation in aquatic life | Measured uptake rates of environmental toxins |
| Environmental Science | Pollutant degradation | Tracked transformation processes in soil |
Comparison with Similar Compounds
4-Hydroxybenzamide (CAS 619-57-8)
- Molecular Formula: C₇H₇NO₂ ().
- Key Features : Contains a hydroxyl (-OH) group at the para position of the benzene ring and an amide (-CONH₂) substituent.
- Applications : Used in organic synthesis and as a precursor for pharmaceuticals. Unlike 4-Hydroxycarbazeran-d4, it lacks deuterium substitution, which may limit its utility in tracer studies requiring isotopic labeling .
4-Hydroxybenzoic Acid (CAS 99-96-7)
- Molecular Formula : C₇H₆O₃ ().
- Key Features: A phenolic acid with a carboxylic acid (-COOH) group.
- Applications : Widely employed as a preservative in cosmetics and food products. Its acidity (pKa ~4.5) contrasts with the neutral amide group in this compound, suggesting divergent solubility and reactivity profiles .
4-Hydroxybenzaldehyde (FEMA 3984)
- Molecular Formula : C₇H₆O₂ ().
- Key Features : Features an aldehyde (-CHO) group adjacent to the hydroxyl group.
- Applications : Utilized in synthesizing pharmaceuticals like bezafibrate. Its aldehyde functionality introduces electrophilic reactivity, unlike the carbazeran backbone of this compound, which likely prioritizes hydrogen bonding and enzymatic interactions .
N-Nitrosodibenzylamine-d4 (CAS 20002-23-7)
- Molecular Formula : C₁₄H₁₄N₂O ().
- While both compounds incorporate deuterium, N-Nitrosodibenzylamine-d4’s nitroso group (-N=O) distinguishes its toxicological risks and applications in environmental contaminant studies .
Comparative Data Table
Q & A
Basic Question: How can researchers characterize the structural and isotopic purity of 4-Hydroxycarbazeran-d4?
Methodological Answer:
To confirm structural integrity and isotopic purity, use a combination of:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify the position of deuterium substitution and rule out protio-contaminants .
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₈H₂₀D₄N₄O₅ as per ) and isotopic enrichment .
- Chromatographic methods (e.g., LC-MS with deuterated internal standards) to assess batch-to-batch consistency .
Note: Cross-reference spectral data with repositories like SciFinder or Reaxys for known analogs .
Advanced Question: What experimental strategies resolve contradictions in metabolic stability data for this compound across in vitro and in vivo models?
Methodological Answer:
Contradictions often arise from differences in enzyme kinetics or matrix effects. To address this:
- Perform isotopic tracing studies using LC-MS/MS to track deuterium retention under varied physiological conditions (e.g., pH, temperature) .
- Use cross-species hepatocyte models to compare metabolic pathways and identify species-specific degradation products .
- Apply statistical meta-analysis to reconcile in vitro (e.g., microsomal stability assays) and in vivo (plasma pharmacokinetics) data, adjusting for covariates like protein binding .
Basic Question: How should researchers optimize synthesis protocols for this compound to minimize isotopic dilution?
Methodological Answer:
- Use deuterated reagents (e.g., D₂O, deuterated solvents) during key synthetic steps (e.g., hydroxylation or alkylation) to prevent proton exchange .
- Monitor reaction progress via online IR spectroscopy to detect unintended H/D exchange .
- Purify intermediates using size-exclusion chromatography to remove non-deuterated byproducts .
Advanced Question: How can researchers validate the stability of this compound under long-term storage conditions for longitudinal studies?
Methodological Answer:
- Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% relative humidity) and analyze degradation products via LC-HRMS .
- Use multivariate analysis (e.g., PCA) to correlate degradation rates with environmental factors .
- Establish a stability-indicating method by spiking deuterated analogs as internal controls to quantify isotopic integrity over time .
Basic Question: What analytical techniques are critical for quantifying this compound in complex biological matrices?
Methodological Answer:
- LC-MS/MS with isotope dilution : Use a deuterated internal standard (e.g., 4-Hydroxycarbazeran-d8) to correct for matrix effects and ionization variability .
- Solid-phase extraction (SPE) : Optimize SPE cartridges (e.g., C18 or mixed-mode) to recover >90% of the analyte from plasma or tissue homogenates .
- Validate assays per ICH Q2(R2) guidelines, including precision (<15% RSD) and accuracy (85–115%) .
Advanced Question: How do researchers address discrepancies in reported bioanalytical recovery rates for this compound across laboratories?
Methodological Answer:
- Implement interlaboratory proficiency testing with blinded samples to identify methodological outliers (e.g., column choice, gradient profiles) .
- Standardize protocols using reference materials (e.g., NIST-traceable deuterated standards) .
- Apply robust statistical models (e.g., Bland-Altman plots) to quantify systematic biases and adjust recovery calculations .
Basic Question: What are the best practices for designing dose-response studies involving this compound in preclinical models?
Methodological Answer:
- Use Hill equation modeling to estimate EC₅₀ values, ensuring ≥6 dose levels spanning 3 log units .
- Incorporate vehicle controls (e.g., deuterium-free solvents) to isolate isotopic effects .
- Validate target engagement via biomarker profiling (e.g., metabolomics or proteomics) aligned with ’s biomarker frameworks .
Advanced Question: How can computational methods predict deuterium-related isotopic effects on this compound’s pharmacokinetic profile?
Methodological Answer:
- Perform molecular dynamics (MD) simulations to model deuterium’s impact on hydrogen bonding and metabolic enzyme binding .
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro clearance data to in vivo scenarios, accounting for isotope effects .
- Cross-validate predictions with in situ perfusion studies in rodent liver or kidney models .
Basic Question: What quality control (QC) criteria are essential for ensuring batch-to-batch consistency in this compound synthesis?
Methodological Answer:
- Mandate ≥98% isotopic purity via qNMR or isotope ratio MS .
- Enforce ≤0.5% protio-impurity thresholds using LC-MS with MRM transitions .
- Document synthetic intermediates in electronic lab notebooks (ELNs) per FAIR data principles (e.g., Chemotion ELN, ) .
Advanced Question: How should researchers design experiments to differentiate between deuterium kinetic isotope effects (KIEs) and metabolic shielding in this compound?
Methodological Answer:
- Compare in vitro half-lives of deuterated vs. non-deuterated analogs under identical CYP450 conditions .
- Use time-resolved crystallography to visualize deuterium’s spatial impact on enzyme active sites .
- Apply global metabolomics to identify unique shunt pathways activated by deuterium substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
